molecular formula C25H24N2O5S B11400902 N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide

N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11400902
M. Wt: 464.5 g/mol
InChI Key: OPHDCQCHEPUEJO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes an ethoxyphenyl group, a hydroxy-methoxyquinoline moiety, and a benzenesulfonamide group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Moiety: Starting from a suitable precursor, the quinoline ring can be synthesized through a series of cyclization reactions.

    Introduction of the Ethoxyphenyl Group: This step involves the ethylation of a phenol derivative to introduce the ethoxy group.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.

    Purification Techniques: Advanced purification methods such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible antimicrobial or anticancer activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide likely involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Quinoline Derivatives: Compounds with similar quinoline structures used in antimalarial drugs.

    Ethoxyphenyl Compounds: Molecules with ethoxyphenyl groups used in various chemical applications.

Uniqueness

N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H24N2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C25H24N2O5S/c1-3-32-21-11-9-20(10-12-21)27(33(29,30)23-7-5-4-6-8-23)17-19-15-18-16-22(31-2)13-14-24(18)26-25(19)28/h4-16H,3,17H2,1-2H3,(H,26,28)

InChI Key

OPHDCQCHEPUEJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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